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Compound of Interest

Compound Name: Rislenemdaz

Cat. No.: B1679343

For Researchers, Scientists, and Drug Development Professionals

The landscape of antidepressant therapeutics is undergoing a significant paradigm shift,
moving beyond traditional monoaminergic modulators to novel mechanisms of action. Among
the most promising targets is the N-methyl-D-aspartate (NMDA) receptor. This guide provides a
detailed comparison of two NMDA receptor modulators with antidepressant potential: the
selective GIUN2B subunit antagonist Rislenemdaz (formerly CERC-301, MK-0657) and the
non-selective NMDA receptor antagonist ketamine.

At a Glance: Key Differences
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Feature

Rislenemdaz

Ketamine

Mechanism of Action

Selective antagonist of the
GIuN2B subunit of the NMDA

receptor.

Non-selective antagonist of the
NMDA receptor.

Administration

oral.[1][2]

Intravenous, Intranasal,

Intramuscular, Subcutaneous.

[31141[5]

Clinical Development Stage

Phase Il trials completed
(failed to meet primary
endpoints).[1][6][7]

Approved for treatment-
resistant depression (as
esketamine nasal spray).
Racemic ketamine used off-
label.[8]

Reported Efficacy

Did not demonstrate
statistically significant
improvement over placebo in
Phase Il trials.[6][7]

Rapid and robust
antidepressant effects
demonstrated in numerous

clinical trials.[9]

Side Effect Profile

Generally well-tolerated in
clinical trials with no serious
adverse events reported.[6]
[10]

Dissociative effects,
psychotomimetic symptoms,

potential for abuse.[1]

Quantitative Data Summary
Rislenemdaz (CERC-301) Phase Il Clinical Trial Data

(Clin301-203)

This trial utilized a sequential parallel comparison design (SPCD) in patients with Major
Depressive Disorder (MDD) who had not responded adequately to SSRI or SNRI treatment.[6]

The primary endpoint was the mean improvement in the Bech-6, a subset of the Hamilton

Depression Rating Scale (HDRS-17), averaged over days 2 and 4 post-dose. The trial failed to

meet this primary endpoint.[6]

Mean Improvement from Baseline on Bech-6 Scale (Averaged over Days 2 and 4)[6]
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Treatment Group Period 1 Period 2
Placebo 3.82 2.86
Rislenemdaz 12 mg 2.50 1.64
Rislenemdaz 20 mg 411 3.38

Mean Improvement from Baseline on HDRS-17 at Day 2[6]

Treatment Group Period 1 Period 2
Placebo 6.24 3.60
Rislenemdaz 20 mg 9.71 5.38

Note: While not statistically significant, a potential clinically meaningful effect was suggested for
the 20 mg dose at Day 2.[6][7]

Ketamine Clinical Trial Data (Representative)

The following table represents typical findings from a single intravenous infusion of ketamine
(0.5 mg/kg) in patients with treatment-resistant depression.

Mean Change in Response Rate L.
) . L Remission Rate
Time Point MADRS Score from (250% reduction in
. (MADRS <10)
Baseline MADRS)
24 hours -15 to -20 points 50-70% 25-40%
7 days -10 to -15 points 30-50% 15-30%

Note: These values are aggregated from multiple studies for illustrative purposes. Response
and remission rates can vary based on the specific patient population and study design.

Experimental Protocols
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Rislenemdaz (CERC-301) Phase Il Clinical Trial (Clin301-
203)

Objective: To evaluate the antidepressant effect of adjunctive CERC-301 in patients with MDD
who have not adequately responded to standard antidepressant therapy.[6]

Study Design: A 3-week, randomized, double-blind, placebo-controlled, sequential parallel
comparison design (SPCD) study.[6]

Participants: 115 subjects with MDD who had not adequately responded to at least one SSRI
or SNRI.[6][11]

Intervention:

o Patients were randomized to receive intermittent oral doses of adjunctive CERC-301 (12 mg
or 20 mg) or placebo.[6]

o Treatment was administered at the beginning of two sequential one-week periods.[6]

e Placebo non-responders in Period 1 were re-randomized to either study drug or placebo in
Period 2.[6]

Primary Outcome Measure: The mean improvement from baseline on the Bech-6 scale (a
subset of the HDRS-17) averaged over Days 2 and 4 post-treatment.[6][12]

Secondary Outcome Measures: Included evaluation of the full HDRS-17 and the 7-item
unidimensional subset (Santen-7).[12]

Ketamine Infusion for Treatment-Resistant Depression
(Representative Protocol)

Objective: To assess the efficacy and safety of a single intravenous infusion of ketamine in
patients with treatment-resistant depression.

Study Design: A randomized, double-blind, placebo-controlled, crossover trial.
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Participants: Patients aged 18-65 with a diagnosis of treatment-resistant major depression.
Participants are typically required to have failed at least two adequate trials of standard
antidepressants.[13]

Intervention:

e Asingle intravenous infusion of ketamine hydrochloride (0.5 mg/kg) or placebo (saline)
administered over 40 minutes.[13][14]

e A washout period of at least two weeks is typically implemented between treatments in a
crossover design.

Primary Outcome Measure: Change in the Montgomery-Asberg Depression Rating Scale
(MADRS) score from baseline to 24 hours post-infusion.[13]

Secondary Outcome Measures: Changes in MADRS scores at other time points (e.g., 4 hours,
72 hours, 7 days), response rates, and remission rates. Safety and tolerability are also
assessed, with a focus on dissociative symptoms and hemodynamic changes.

Signaling Pathways and Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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